molecular formula C8H10F3NO2 B6155949 2,2,2-trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one CAS No. 1935439-20-5

2,2,2-trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one

Cat. No.: B6155949
CAS No.: 1935439-20-5
M. Wt: 209.2
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Description

2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[34]octan-1-yl}ethan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of trifluoromethyl and oxazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a ketone. The reaction is often catalyzed by acids or bases under controlled temperature conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate, in the presence of a base like potassium carbonate.

    Final Assembly: The final step involves the coupling of the spirocyclic core with the trifluoromethyl group under mild conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring, leading to the formation of oxazolidinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxazolidinones

    Reduction: Alcohol derivatives

    Substitution: Functionalized spirocyclic compounds

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-trifluoro-1-{6-oxa-1-azaspiro[34]octan-1-yl}ethan-1-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its spirocyclic structure and trifluoromethyl group are known to enhance the biological activity and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the spirocyclic structure can provide rigidity and stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(1-phenyl-1H-pyrrol-2-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(4-methyl-1H-imidazol-2-yl)ethan-1-one

Uniqueness

Compared to similar compounds, 2,2,2-trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a versatile intermediate in synthetic chemistry and a promising candidate in drug discovery.

Properties

CAS No.

1935439-20-5

Molecular Formula

C8H10F3NO2

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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